

# Comprehensive Analytical Characterization of 1-[2-(4-Fluorophenoxy)ethyl]piperazine

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## Compound of Interest

Compound Name: 1-[2-(4-Fluorophenoxy)ethyl]piperazine

Cat. No.: B1298226

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## Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of **1-[2-(4-Fluorophenoxy)ethyl]piperazine**, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We cover fundamental techniques including High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each section is structured to ensure scientific integrity, providing robust, self-validating protocols that are grounded in established analytical principles.

## Introduction and Significance

**1-[2-(4-Fluorophenoxy)ethyl]piperazine** is a substituted piperazine derivative. The piperazine ring is a common structural motif in a wide array of pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.<sup>[1][2]</sup> As such, precursors and intermediates like **1-[2-(4-Fluorophenoxy)ethyl]piperazine** are critical building blocks in the synthesis of new chemical entities.

The rigorous analytical characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). A well-defined analytical package confirms the molecule's identity and structure, quantifies its purity, and identifies and controls potential impurities that may arise during synthesis.<sup>[3][4]</sup> This guide establishes a multi-technique approach to build a complete analytical profile of the target compound.

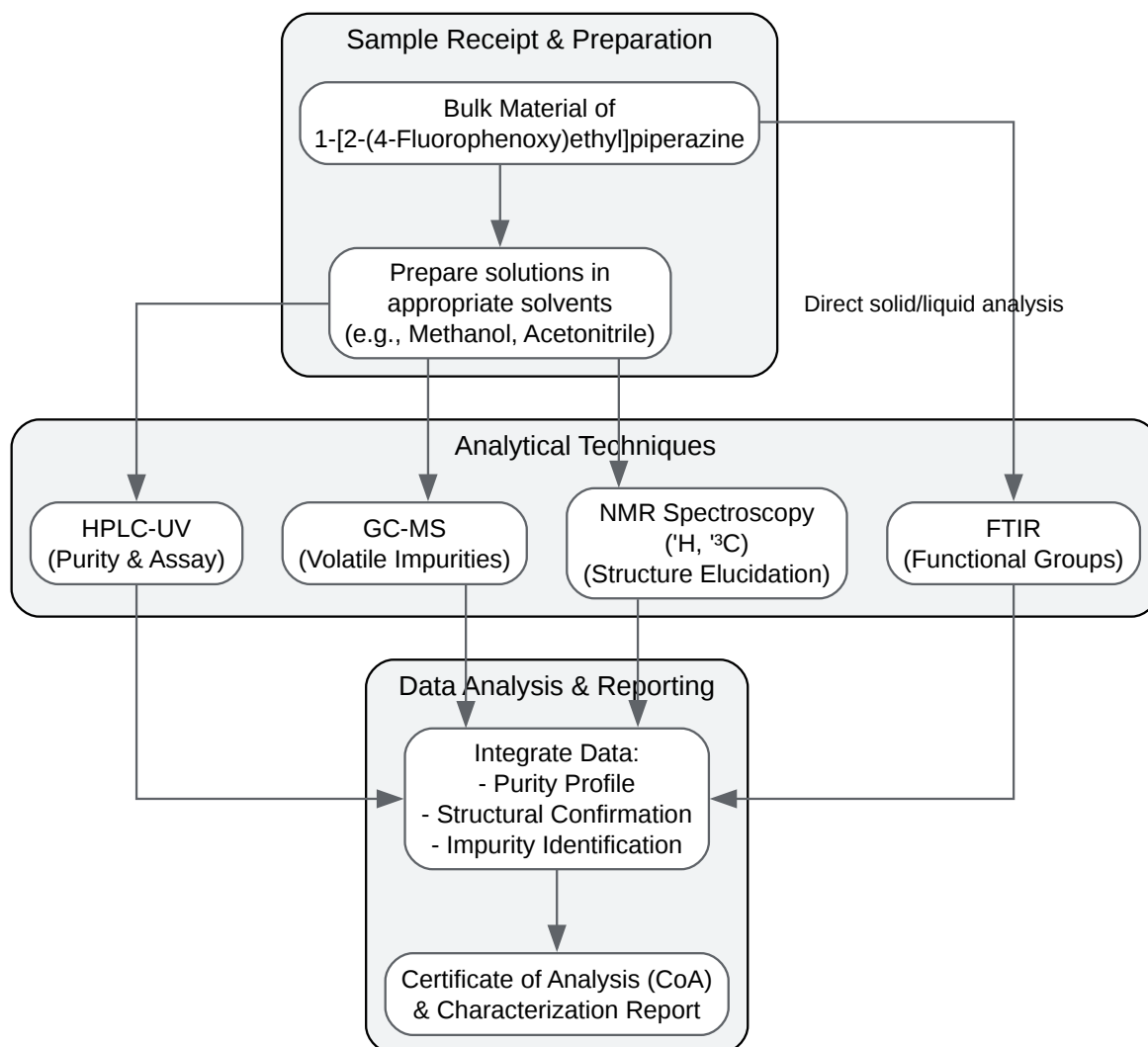
## Molecular Structure and Properties

- Chemical Name: **1-[2-(4-Fluorophenoxy)ethyl]piperazine**
- Molecular Formula:  $C_{12}H_{17}FN_2O$
- Molecular Weight: 224.28 g/mol
- Structure:

(Self-generated image, not from search results)

## The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is insufficient for complete characterization. We employ an orthogonal workflow where each method provides a unique and complementary piece of information. Chromatography assesses purity, mass spectrometry aids in identification and impurity analysis, and spectroscopy provides unambiguous structural confirmation.



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Caption: General analytical workflow for compound characterization.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Causality: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For **1-[2-(4-Fluorophenoxy)ethyl]piperazine**, the presence of the fluorophenyl

group provides a strong chromophore, making UV detection highly effective and sensitive. A reversed-phase method is chosen due to the molecule's moderate polarity, allowing for excellent separation from both more polar starting materials and less polar synthesis by-products.

## Protocol 3.1: Reversed-Phase HPLC-UV Method

- Instrumentation:
  - HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
  - Data acquisition and processing software (e.g., ChemStation).[5]
- Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.

Parameter	Recommended Setting	Rationale
Column	C18, 250 x 4.6 mm, 5 µm	<b>Provides excellent hydrophobic retention and resolution for aromatic compounds.</b>
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA acts as an ion-pairing agent, improving peak shape for the basic piperazine moiety.
Mobile Phase B	0.1% TFA in Acetonitrile	Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Elution	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B	A gradient is essential to elute a wide range of potential impurities with varying polarities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp.	35 °C	Elevated temperature reduces viscosity and can improve peak symmetry and efficiency. <a href="#">[6]</a>
Detection	UV at 254 nm	The phenyl ring provides strong absorbance at this wavelength. A DAD allows for peak purity analysis.
Injection Vol.	10 µL	A typical volume to balance sensitivity and potential column overload. <a href="#">[6]</a>

| Diluent | Methanol or Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |

- Sample Preparation:
  - Accurately weigh approximately 20 mg of the sample into a 20 mL volumetric flask.
  - Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1.0 mg/mL.
  - Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
- System Suitability & Validation:
  - Trustworthiness: Before sample analysis, the system's performance must be verified. Inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be less than 2.0%.[\[5\]](#)[\[7\]](#)
  - The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[\[6\]](#)[\[8\]](#)

## Data Interpretation

- Purity: The purity is typically calculated by an area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
- Impurity Profile: Any additional peaks represent impurities. Their retention times provide information on their relative polarity compared to the main compound. The DAD can be used to compare the UV spectrum of an impurity peak to the main peak to assess similarity.

## Gas Chromatography-Mass Spectrometry (GC-MS)

**Expertise & Causality:** GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. The high resolution of a capillary GC column combined with the definitive identification power of a mass spectrometer makes it an essential tool for comprehensive impurity profiling.[\[9\]](#)[\[10\]](#) The compound has sufficient thermal stability and volatility for GC analysis.

### Protocol 4.1: GC-MS Impurity Profiling

- Instrumentation:
  - Gas chromatograph with a capillary column inlet and an autosampler.
  - Mass Selective Detector (MSD).
  - GC-MS data system.[\[10\]](#)
- Chromatographic and MS Conditions:

Parameter	Recommended Setting	Rationale
Column	DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)	A (5%-Phenyl)-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of analytes. <a href="#">[10]</a>
Carrier Gas	Helium at a constant flow of 1.0 mL/min	Inert carrier gas providing good chromatographic efficiency. <a href="#">[7]</a> <a href="#">[10]</a>
Inlet Temp.	250 °C	Ensures rapid and complete vaporization of the sample.
Oven Program	Initial 120 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min)	A temperature ramp is necessary to separate compounds with different boiling points. <a href="#">[10]</a>
Transfer Line	280 °C	Prevents condensation of analytes between the GC and MS.
Ion Source	Electron Ionization (EI) at 70 eV	Standard ionization energy that produces reproducible fragmentation patterns for library matching.

| Mass Range | 40 - 500 amu | Covers the molecular weight of the parent compound and expected fragments/impurities. |

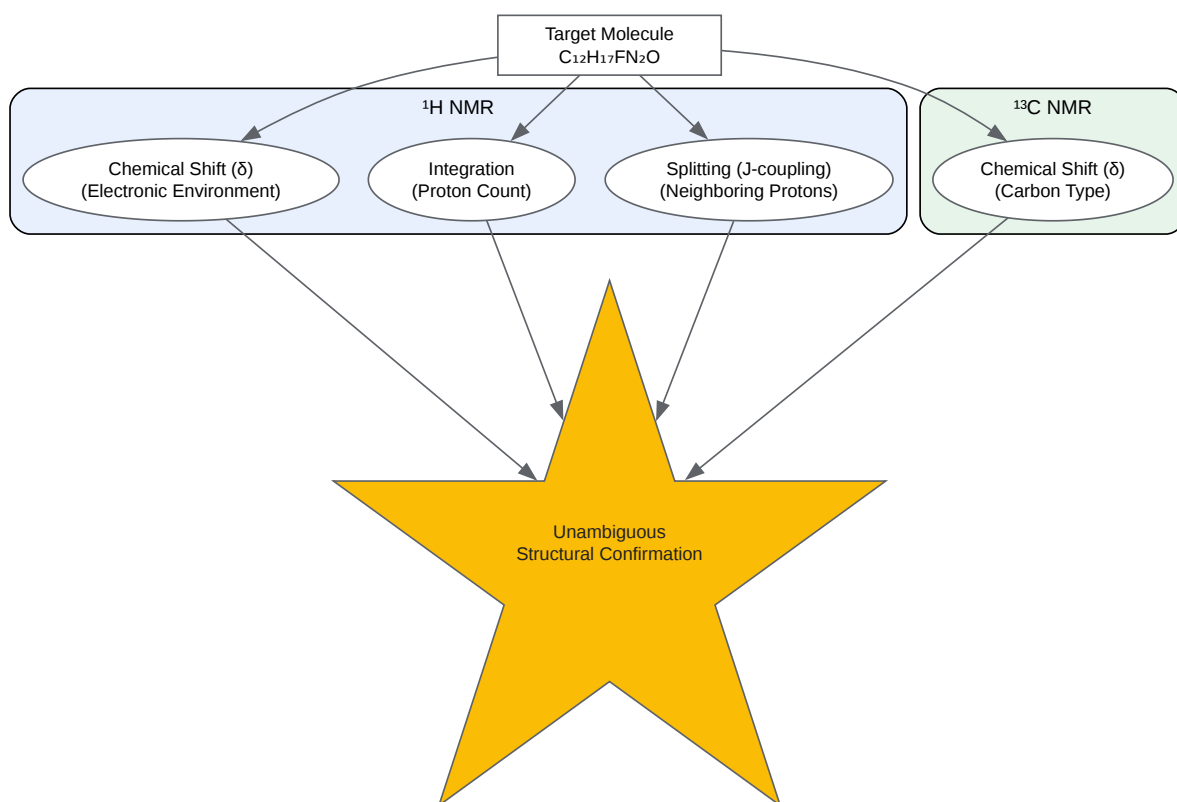
- Sample Preparation:
  - Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or methanol.
  - Inject 1  $\mu$ L in splitless mode to maximize sensitivity for trace impurity detection.[\[10\]](#)

## Data Interpretation

- Identification: The mass spectrum of the main peak should show a molecular ion ( $M^+$ ) at  $m/z$  224 and characteristic fragmentation patterns. Impurities are identified by comparing their mass spectra against spectral libraries (e.g., NIST) and by interpreting their fragmentation.
- Quantification: While GC-FID is more traditionally used for quantification, GC-MS can provide semi-quantitative results based on peak area percentages, assuming similar ionization efficiencies for related impurities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for unambiguous structural elucidation.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for definitive confirmation of the molecule's connectivity and constitution.



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Caption: Logic diagram for structural elucidation using NMR.

## Protocol 5.1: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a standard NMR tube.
- Acquisition:

- Acquire  $^1\text{H}$  NMR spectrum on a 400 MHz or higher spectrometer.
- Acquire  $^{13}\text{C}$  NMR spectrum with proton decoupling.
- Reference the spectra to the residual solvent peak or an internal standard like TMS.

## Expected Spectral Data and Interpretation

The following table outlines the predicted NMR signals based on the structure of **1-[2-(4-Fluorophenoxy)ethyl]piperazine**.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Assignment	<sup>1</sup> H NMR (Predicted)	<sup>13</sup> C NMR (Predicted)	Rationale
Piperazine Ring	δ ~2.6-2.8 ppm (multiplet, 8H)	δ ~45-55 ppm (2 signals)	Protons on the piperazine ring are in a similar chemical environment, leading to complex overlapping signals.
Ethyl Bridge (-CH <sub>2</sub> -N)	δ ~2.8-3.0 ppm (triplet, 2H)	δ ~55-60 ppm	Adjacent to the piperazine nitrogen and coupled to the other CH <sub>2</sub> group.
Ethyl Bridge (-CH <sub>2</sub> -O)	δ ~4.1-4.3 ppm (triplet, 2H)	δ ~65-70 ppm	Deshielded due to the adjacent electronegative oxygen atom.
Aromatic Ring	δ ~6.9-7.1 ppm (multiplet, 4H)	δ ~115-120 ppm (2 signals), δ ~155-160 ppm (C-O), δ ~158-163 ppm (C-F, doublet)	The para-substituted pattern will result in two sets of magnetically non-equivalent protons, appearing as complex multiplets or two apparent triplets. The C-F coupling will be visible in the <sup>13</sup> C spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Expertise & Causality:** FTIR is a rapid and simple technique used to confirm the presence of key functional groups within a molecule. By identifying characteristic vibrations, it serves as an excellent identity check. For this compound, we expect to see vibrations corresponding to the

aromatic ring, C-F bond, ether linkage, and the aliphatic C-H and C-N bonds of the piperazine and ethyl moieties.<sup>[15][16]</sup>

## Protocol 6.1: FTIR Analysis

- Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
  - ATR (Preferred): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
  - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
- Acquisition: Scan the sample typically from 4000 to 400  $\text{cm}^{-1}$ .

## Expected Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3050-3010	C-H Stretch	Aromatic Ring
2950-2800	C-H Stretch	Aliphatic (Piperazine, Ethyl) <sup>[17]</sup>
~1510, ~1490	C=C Stretch	Aromatic Ring Skeleton
1250-1200	C-F Stretch	Aryl-Fluoride
1260-1230	C-O Stretch	Aryl-Alkyl Ether (asymmetric)
1180-1050	C-N Stretch	Aliphatic Amine (Piperazine)

The presence of these key bands provides strong evidence for the proposed molecular structure and serves as a quick quality control identity test.

## Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of **1-[2-(4-Fluorophenoxy)ethyl]piperazine**. By integrating data from HPLC, GC-MS, NMR, and FTIR, a complete profile of the molecule's identity, purity, and impurity content can be established with a high degree of scientific confidence. Adherence to these protocols will ensure that this critical intermediate meets the stringent quality standards required for pharmaceutical development and manufacturing.

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